

The AT1 Receptor Radioligand KR31173: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KR31173 is a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor.[1] When radiolabeled with carbon-11 ([11C]KR31173), it serves as a valuable radioligand for Positron Emission Tomography (PET), enabling non-invasive imaging and quantification of AT1 receptor distribution and density in vivo.[1][2] This technical guide provides a comprehensive overview of KR31173, including its binding characteristics, synthesis, experimental protocols, and the signaling pathways it targets. The information presented is intended to support researchers and professionals in the fields of pharmacology, molecular imaging, and drug development in utilizing this important research tool.

The AT1 receptor, a G-protein-coupled receptor (GPCR), is a central component of the reninangiotensin system (RAS). It mediates the physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and sodium and water retention.[3][4] Dysregulation of the AT1 receptor is implicated in the pathophysiology of various cardiovascular diseases, such as hypertension and heart failure, making it a critical target for therapeutic intervention and diagnostic imaging.[3][5]

Binding Characteristics and Quantitative Data

[11C]KR31173 exhibits high affinity and specificity for the AT1 receptor, making it a suitable radioligand for in vivo imaging. Its binding properties have been characterized in various



preclinical models.

In Vitro Binding Affinity

The binding affinity of **KR31173** for the AT1 receptor has been determined using rat liver homogenates.

Compound	Tissue	IC50 (nM)
KR31173	Rat Liver Homogenates	3.27[1]
SK-1080 (comparison antagonist)	Rat Liver Homogenates	11.6[1]
SK-1080 (comparison antagonist)	Human Receptors	1.01[1]

In Vivo Specific Binding

Ex vivo biodistribution studies in mice have demonstrated high specific binding of [11C]KR31173 in organs known to have high AT1 receptor density. Pre-treatment with the AT1 receptor antagonist SK-1080 significantly reduced the uptake of the radioligand in these tissues, confirming the specificity of its binding.

Organ	Specific Binding Rate (%)	
Adrenals	~80-90[1][2]	
Kidneys	~80-90[1][2]	
Lungs	~80-90[1][2]	
Heart	~80-90[1][2]	

In dogs, the specific binding rate in the renal cortex was determined to be 95%.[2][3] In baboons, [11C]KR31173 showed a specific binding of 81% in the renal cortex, which was significantly higher than that of another AT1 receptor radioligand, [11C]L-159,884 (34%).[1][2] [3]



Biodistribution in Mice

The tissue distribution of [11C]KR31173 was assessed in mice 60 minutes after intravenous injection. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Organ	[11C]KR31173 Uptake (%ID/g)
Adrenals	27.3 ± 6.4[1]
Kidneys	11.3 ± 1.0[1]
Liver	8.9 ± 0.6[1]
Lungs	5.75 ± 0.5[1]
Heart	2.5 ± 0.4[1]

Experimental Protocols Synthesis of [11C]KR31173

The radiosynthesis of [11C]KR31173 is a multi-step process that involves the coupling of a precursor with [11C]methyl iodide.

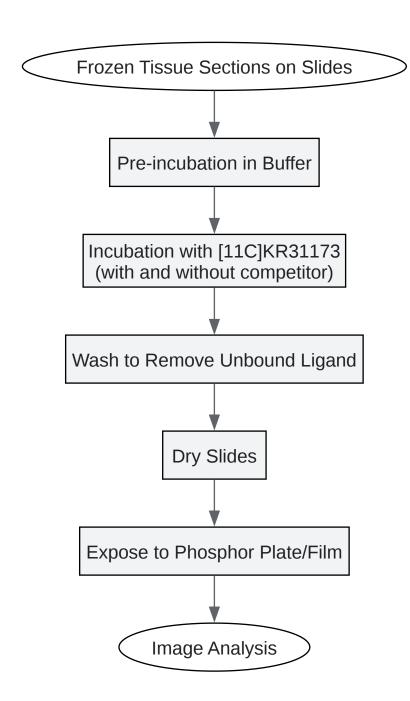
Precursor: Tetrazole-protected hydroxy precursor of **KR31173** (2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine).[1]

Radiolabeling Steps:

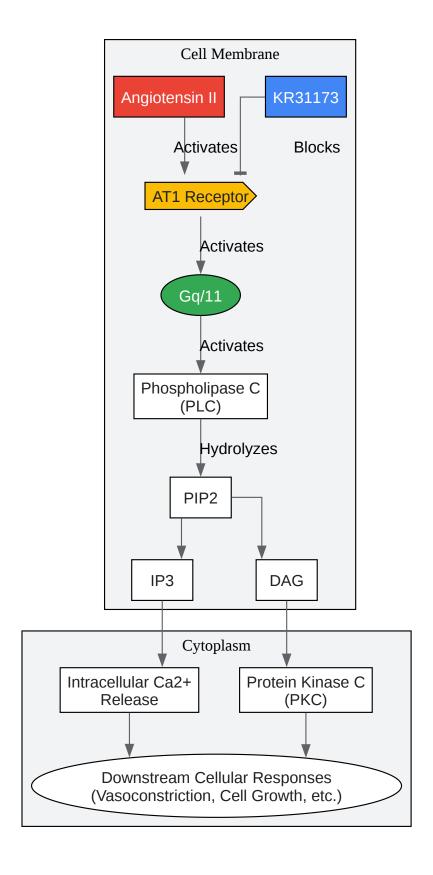
- Coupling: The tetrazole-protected hydroxy precursor is coupled with [11C]methyl iodide. A
 modified procedure utilizes anhydrous tetrahydrofuran (THF) as the reaction solvent.[1]
- Deprotection: The protecting group is removed by acid hydrolysis to yield [11C]KR31173.[1]











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